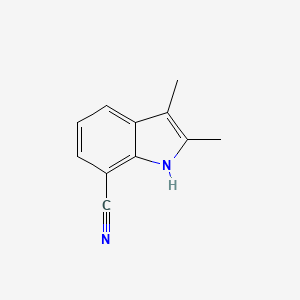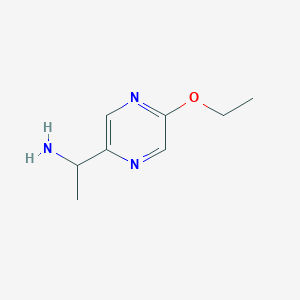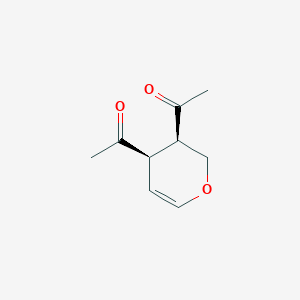
1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is an organic compound with a unique structure that includes a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone typically involves the use of chiral building blocks to ensure the correct stereochemistry. One common method involves the reaction of a dihydropyran derivative with ethanone under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .
化学反応の分析
Types of Reactions
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
科学的研究の応用
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
作用機序
The mechanism of action of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanol: Similar structure but with hydroxyl groups instead of ethanone.
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diacetate: Contains acetate groups instead of ethanone.
Uniqueness
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
1-[(3R,4R)-4-acetyl-3,4-dihydro-2H-pyran-3-yl]ethanone |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-4-12-5-9(8)7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 |
InChIキー |
WGONEIZDZZBGBL-DTWKUNHWSA-N |
異性体SMILES |
CC(=O)[C@H]1COC=C[C@H]1C(=O)C |
正規SMILES |
CC(=O)C1COC=CC1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



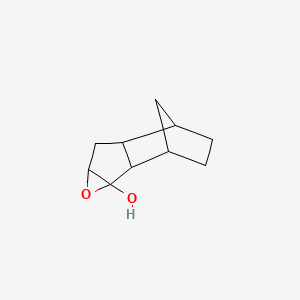

![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)


![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

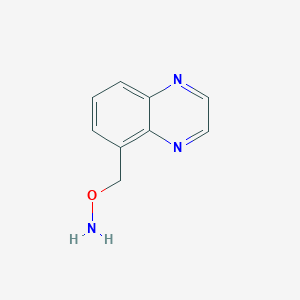
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
